2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methylphenyl)acetamide
CAS No.: 941955-78-8
Cat. No.: VC7611243
Molecular Formula: C22H20N4O3
Molecular Weight: 388.427
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941955-78-8 |
|---|---|
| Molecular Formula | C22H20N4O3 |
| Molecular Weight | 388.427 |
| IUPAC Name | 2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(4-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C22H20N4O3/c1-15-3-7-17(8-4-15)23-21(27)14-25-11-12-26-20(22(25)28)13-19(24-26)16-5-9-18(29-2)10-6-16/h3-13H,14H2,1-2H3,(H,23,27) |
| Standard InChI Key | LNXCHKYBJPZSQD-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)OC)C2=O |
Introduction
The compound 2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methylphenyl)acetamide represents a complex heterocyclic molecule featuring a pyrazolo[1,5-a]pyrazine core. This structural motif is part of a broader class of nitrogen-containing heterocycles known for their diverse biological activities, including anticancer, antimicrobial, and enzymatic inhibition properties. The compound's functional groups, including the methoxyphenyl and methylphenyl substituents, contribute to its chemical reactivity and potential pharmacological applications.
Structural Features
This compound contains the following key structural components:
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Pyrazolo[1,5-a]pyrazine Core: A fused bicyclic system combining pyrazole and pyrazine rings, which is known for its rigidity and planarity. This core often serves as a pharmacophore in drug design due to its ability to interact with biological targets.
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Substituents:
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A 4-methoxyphenyl group attached at the 2-position of the pyrazolo[1,5-a]pyrazine.
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An N-(4-methylphenyl)acetamide moiety attached via an acetamide linker.
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Synthesis Pathways
The synthesis of compounds containing pyrazolo[1,5-a]pyrazine scaffolds typically involves multi-step reactions:
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Formation of the Pyrazole Ring: Pyrazoles are synthesized through cyclization reactions involving hydrazines and diketones or related precursors.
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Construction of the Pyrazolo[1,5-a]pyrazine Core: This step often involves condensation reactions with suitable precursors like α-haloketones or diazines.
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Functionalization: Substituents such as methoxyphenyl and methylphenyl groups are introduced through nucleophilic substitution or amidation reactions.
Biological Activity
Compounds with pyrazolo[1,5-a]pyrazine cores have demonstrated significant bioactivity:
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Anticancer Properties: These compounds can inhibit tumor growth by targeting specific enzymes or signaling pathways involved in cell proliferation and apoptosis .
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Antimicrobial Activity: Some derivatives show potent activity against bacterial pathogens such as Mycobacterium tuberculosis .
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Enzymatic Inhibition: The rigid structure of the core allows for selective binding to enzymes, making it a promising scaffold for drug discovery .
Applications in Medicinal Chemistry
This compound's structure suggests potential applications in:
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Drug Development: Its heterocyclic core and functional groups make it a candidate for further exploration in anticancer and antimicrobial therapies.
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Material Science: Pyrazolo[1,5-a]pyrazine derivatives are also being investigated for their photophysical properties, which could be useful in optoelectronic devices .
Research Directions
Future research could focus on:
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Structure–Activity Relationships (SAR): Modifying substituents to optimize biological activity.
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Pharmacokinetics and Toxicology: Evaluating the compound's metabolic stability and safety profile in vivo.
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Materials Science Applications: Exploring its use in light-emitting diodes (LEDs) or sensors due to its photophysical properties.
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